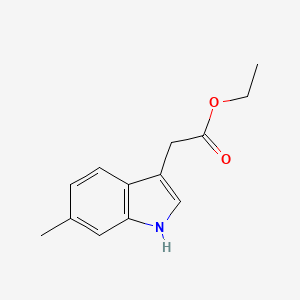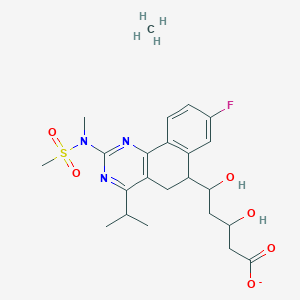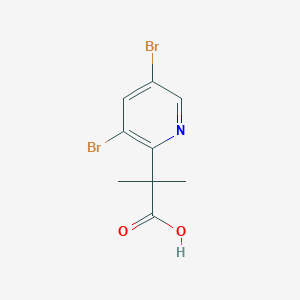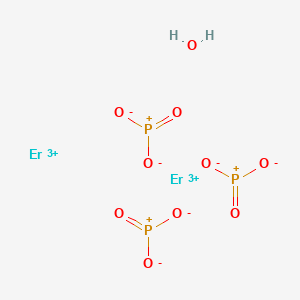
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . This compound is known for its unique structure, which includes a pyridinone ring substituted with benzyl and hydroxymethyl groups. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl groups are added through a hydroxymethylation reaction, often using formaldehyde as a reagent.
The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield benzyl aldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-2,6-dihydroxymethylpyridine hydrochloride
- 3-Benzyl-2,6-dihydroxymethylpyridin-4(1H)-one hydrochloride
Uniqueness
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16ClNO3 |
|---|---|
Molekulargewicht |
281.73 g/mol |
IUPAC-Name |
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C14H15NO3.ClH/c16-8-11-7-14(18)12(13(9-17)15-11)6-10-4-2-1-3-5-10;/h1-5,7,16-17H,6,8-9H2,(H,15,18);1H |
InChI-Schlüssel |
HQJXTODJVSAADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(NC(=CC2=O)CO)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)








